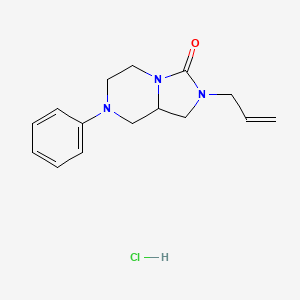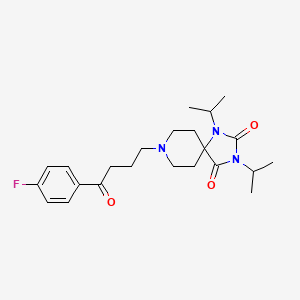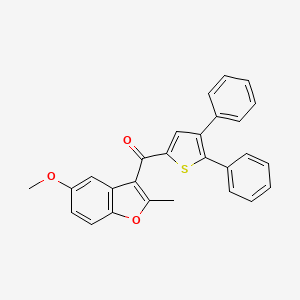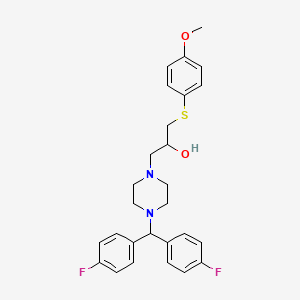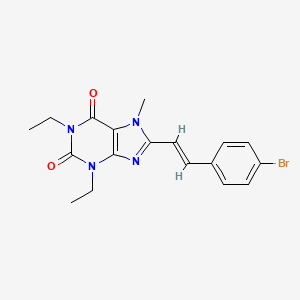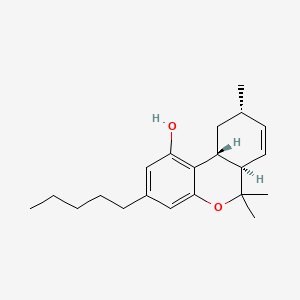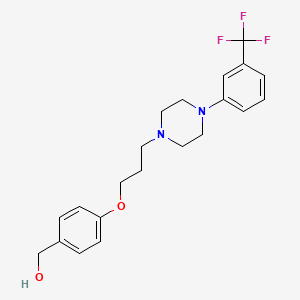
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds contain a benzene ring substituted with one or more trifluoromethyl groups. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Métodos De Preparación
The synthesis of Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- involves multiple steps. One common method includes the reaction of 4-(3-(trifluoromethyl)phenyl)-1-piperazine with benzenemethanol under specific conditions to form the desired compound. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Análisis De Reacciones Químicas
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- can be compared with other trifluoromethylbenzenes, such as:
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but differs in its functional groups and overall structure.
4-(trifluoromethyl)benzyl alcohol: Similar in containing a trifluoromethyl group, but with different chemical properties and applications.
Propiedades
Número CAS |
119321-50-5 |
|---|---|
Fórmula molecular |
C21H25F3N2O2 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
[4-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]methanol |
InChI |
InChI=1S/C21H25F3N2O2/c22-21(23,24)18-3-1-4-19(15-18)26-12-10-25(11-13-26)9-2-14-28-20-7-5-17(16-27)6-8-20/h1,3-8,15,27H,2,9-14,16H2 |
Clave InChI |
PWPUQWPVRWROSM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCOC2=CC=C(C=C2)CO)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




